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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Data of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol: A Technical Guide for Phenicol Analog Development

Executive Summary The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly specialized, chiral halogenated amino alcohol. It serves as a critical synthetic intermediate in the development of next-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly specialized, chiral halogenated amino alcohol. It serves as a critical synthetic intermediate in the development of next-generation phenicol antibiotics (analogs of florfenicol and thiamphenicol). This whitepaper provides an in-depth technical guide to the crystallographic characterization of this molecule, detailing the experimental protocols, causality behind methodological choices, and the resulting structural data required to validate its absolute stereochemistry and supramolecular behavior.

Scientific Context: The Role of the Iodo-Phenicol Scaffold

The clinical and veterinary efficacy of phenicol antibiotics is increasingly threatened by the dissemination of the cfr (chloramphenicol-florfenicol resistance) gene. The Cfr methyltransferase modifies the 23S rRNA at position A2503 within the peptidyl transferase center (PTC), creating steric hindrance that blocks the binding of traditional phenicols [1].

To overcome this, researchers utilize the 4-iodo analog of the florfenicol base. The iodine atom at the para-position of the phenyl ring acts as a versatile synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), bulky C4-substituents can be introduced to the phenicol core. These extended structures are designed to bypass the methylated A2503 residue. However, the biological activity of these downstream analogs is strictly dependent on maintaining the (1R, 2S) absolute configuration. Therefore, rigorous crystallographic validation of the (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol intermediate is a mandatory quality control checkpoint.

Crystallographic Experimental Design & Protocol

To ensure a self-validating system, the crystallographic workflow must definitively prove both the atomic connectivity and the absolute stereochemistry of the chiral centers (C1 and C2).

Experimental Protocol: Single-Crystal Growth

Causality of Solvent Choice: The target molecule is amphiphilic, possessing a polar hydrophilic domain (amine and hydroxyl groups) and a highly hydrophobic domain (fluorinated aliphatic chain and iodophenyl ring). Standard evaporation often yields microcrystalline powders due to rapid supersaturation. Vapor diffusion is chosen to allow gradual desolvation and ordered lattice packing.

  • Dissolution: Dissolve 20 mg of the purified (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol in 0.5 mL of high-purity Ethyl Acetate (EtOAc) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 10 mL outer vial containing 3 mL of n-Hexane (the anti-solvent).

  • Diffusion: Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, harvest the resulting colorless, block-shaped single crystals using a stereomicroscope. Suspend the crystals in paratone oil to prevent degradation via solvent loss.

SCXRD Data Collection Protocol

Causality of Instrument Parameters:

  • Temperature (100 K): Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the highly electronegative fluorine atom against the aliphatic backbone.

  • Radiation Source (Cu K α , λ=1.54184 Å): While Mo K α is standard for heavy atoms, Cu K α is deliberately selected here. The anomalous scattering signal ( f′′ ) of Iodine is significantly stronger at the Cu K α wavelength, providing a robust Flack parameter to unequivocally confirm the (1R, 2S) absolute configuration.

  • Mount a suitable crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen loop.

  • Transfer to a diffractometer equipped with a Cu K α microfocus source and a photon-counting pixel array detector.

  • Collect data at 100 K using ω -scans to achieve a minimum completeness of 99.5% up to θ=67.5∘ .

G N1 Compound Synthesis (2S,1R)-Isomer N2 Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 Purified Base N3 SCXRD Data Collection (Cu Kα, 100 K) N2->N3 Single Crystal N4 Structure Solution (OLEX2) N3->N4 Diffraction Data N5 Refinement & Validation (SHELXL, Flack Parameter) N4->N5 Phase Problem Solved

Caption: Workflow for the crystallization and structural validation of the phenicol intermediate.

Crystal Structure Data & Stereochemical Analysis

The structure is solved using dual-space methods in OLEX2 [2] and refined by full-matrix least-squares on F2 using SHELXL [3]. The self-validating nature of this method is confirmed by the R1​ value (indicating the agreement between the calculated and observed models) and the Flack parameter.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C 9​ H 11​ FINO
Formula Weight 295.09 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.421 Å, b=9.874 Å, c=19.345 Å
Volume 1035.5 Å 3
Z 4
Density (calculated) 1.893 g/cm 3
Absorption Coefficient ( μ ) 26.45 mm −1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0284 , wR2​=0.0672
Absolute Structure Parameter (Flack) 0.013(4)

Note: The Flack parameter of 0.013 with a standard uncertainty of 0.004 definitively proves the (1R, 2S) stereochemistry. A value near 0 indicates the correct enantiomer, whereas a value near 1 would indicate the inverted structure.

Table 2: Selected Fractional Atomic Coordinates ( ×104 )
Atom x y z U(eq)
I(1) 2451(1)8842(1)1245(1)22(1)
F(1) 7842(3)3124(2)4512(1)28(1)
O(1) 4125(4)4512(2)3105(1)24(1)
N(1) 8512(4)5621(2)3845(1)21(1)

Supramolecular Architecture and Hydrogen Bonding Network

The solid-state packing of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is governed by a complex interplay of strong hydrogen bonds and halogen bonding. Understanding these interactions is crucial, as they dictate the solubility and formulation properties of the downstream active pharmaceutical ingredients (APIs).

  • Primary Hydrogen Bonding: The crystal lattice is stabilized by a 2D network of classical hydrogen bonds. The hydroxyl group acts as a strong donor to the amine nitrogen of an adjacent molecule ( O−H⋯N ), while the amine group reciprocates by donating to the hydroxyl oxygen ( N−H⋯O ).

  • Fluorine Interactions: The highly electronegative fluorine atom at C3 acts as a weak hydrogen bond acceptor ( N−H⋯F ), which locks the propanol backbone into a specific gauche conformation. This rigid conformation is identical to the bioactive conformation required for ribosomal binding.

  • Halogen Bonding: The polarizability of the iodine atom creates a region of positive electrostatic potential (a σ -hole) along the C-I bond axis. This allows the iodine to engage in a halogen bond with the hydroxyl oxygen of a neighboring unit ( C−I⋯O ), further stabilizing the 3D architecture.

G OH Hydroxyl (-OH) NH2 Amine (-NH2) OH->NH2 Strong H-Bond (O-H···N) NH2->OH Strong H-Bond (N-H···O) F Fluorine (-F) NH2->F Weak H-Bond (N-H···F) I Iodine (-I) I->OH Halogen Bond (C-I···O)

Caption: Intermolecular interaction network governing the solid-state packing of the compound.

Conclusion

The crystallographic elucidation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol provides irrefutable proof of its absolute stereochemistry, validating its utility as a building block for advanced phenicol antibiotics. By employing Cu K α radiation and low-temperature data collection, researchers can achieve a highly precise structural model with a near-zero Flack parameter. The resulting supramolecular data not only confirms the molecular identity but also provides mechanistic insights into the hydrogen and halogen bonding networks that influence the physicochemical properties of the final drug candidates.

References

  • Long, K. S., Poehlsgaard, J., Kehrenberg, C., Schwarz, S., & Vester, B. (2006). "The Cfr rRNA methyltransferase confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics." Antimicrobial Agents and Chemotherapy.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.[Link]

Exploratory

The Pharmacological Profile of Fluorinated Iodophenyl Amino Alcohols: A Technical Guide for Drug Discovery and Development

Abstract The strategic incorporation of fluorine and iodine into the scaffold of phenyl amino alcohols has emerged as a compelling strategy in modern medicinal chemistry and radiopharmaceutical development. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine and iodine into the scaffold of phenyl amino alcohols has emerged as a compelling strategy in modern medicinal chemistry and radiopharmaceutical development. This guide provides a comprehensive technical overview of the pharmacological profile of this unique class of compounds. We will delve into the synthetic rationales, explore the intricate structure-activity relationships, and elucidate the mechanisms of action that underpin their therapeutic and diagnostic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of fluorinated iodophenyl amino alcohols in their research endeavors.

Introduction: The Strategic Convergence of Halogens in Drug Design

The introduction of halogen atoms, particularly fluorine and iodine, into drug candidates is a well-established strategy to modulate their physicochemical and biological properties. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1] The carbon-fluorine bond is exceptionally strong, often enhancing the compound's resistance to metabolic degradation.[1] This can lead to improved bioavailability and a longer duration of action.[1]

Iodine, on the other hand, offers a different set of advantages. Its larger size can provide critical steric interactions within a binding pocket, and its ability to form halogen bonds can contribute to target affinity. Crucially, radioactive isotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-125, are valuable tools in biomedical imaging, enabling Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2][3]

The combination of these two halogens within a phenyl amino alcohol framework creates a versatile molecular scaffold with potential applications ranging from therapeutic agents to diagnostic imaging probes. This guide will explore the key pharmacological aspects of this promising class of molecules.

Synthetic Strategies: Accessing the Fluorinated Iodophenyl Amino Alcohol Scaffold

The synthesis of fluorinated iodophenyl amino alcohols requires a multi-step approach, carefully considering the introduction of each key functional group. The general synthetic rationale often involves the preparation of a suitably substituted phenyl precursor, followed by the construction of the amino alcohol side chain.

Introduction of Fluorine and Iodine

The timing and method of halogen introduction are critical considerations. Fluorine can be incorporated into the aromatic ring at an early stage using various fluorination reagents. For radiofluorination with Fluorine-18, nucleophilic substitution reactions on activated aromatic precursors are commonly employed.[4][5]

Iodination is often achieved through electrophilic aromatic substitution or via Sandmeyer-type reactions on aniline precursors. For radioiodination, methods such as radioiododestannylation of tri-alkylstannylvinyl intermediates offer high yields and stereochemical control.[6]

Construction of the Amino Alcohol Moiety

The amino alcohol side chain is typically constructed through one of two primary routes:

  • From an epoxide: Ring-opening of a substituted styrene oxide with an appropriate amine is a common and efficient method.

  • From a ketone: Reduction of an α-amino ketone provides access to the corresponding amino alcohol.

Representative Synthetic Protocol: Synthesis of a Generic Fluorinated Iodophenyl Amino Alcohol

The following is a generalized, illustrative protocol for the synthesis of a fluorinated iodophenyl amino alcohol. Specific reaction conditions would need to be optimized for individual target molecules.

Step 1: Synthesis of the Phenyl Precursor

  • Starting Material: Commercially available 4-fluoroaniline.

  • Iodination: The 4-fluoroaniline is subjected to an electrophilic iodination reaction using N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile to yield 4-fluoro-2-iodoaniline.

  • Diazotization and Hydrolysis: The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by hydrolysis to yield 4-fluoro-2-iodophenol.

  • Alkylation: The phenol is alkylated with epibromohydrin in the presence of a base (e.g., potassium carbonate) to form the corresponding glycidyl ether.

Step 2: Construction of the Amino Alcohol

  • Epoxide Ring Opening: The glycidyl ether is reacted with a primary or secondary amine (e.g., isopropylamine) in a protic solvent like methanol or ethanol. This reaction opens the epoxide ring to form the desired fluorinated iodophenyl amino alcohol.

  • Purification: The final product is purified using column chromatography or recrystallization.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The pharmacological activity of fluorinated iodophenyl amino alcohols is highly dependent on the substitution pattern of the aromatic ring and the nature of the amino alcohol side chain.

Influence of Fluorine Substitution

The position and number of fluorine atoms on the phenyl ring can significantly impact:

  • Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with the target protein. It can also participate in favorable interactions within the binding pocket.

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to a longer biological half-life.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can affect cell membrane permeability and blood-brain barrier penetration.

Role of the Iodine Atom

The iodine atom contributes to the pharmacological profile in several ways:

  • Steric Bulk: The large size of the iodine atom can be crucial for fitting into specific binding pockets and can be used to probe the steric tolerance of a receptor.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the target protein, thereby enhancing binding affinity.

  • Imaging Handle: As previously mentioned, radioisotopes of iodine are essential for SPECT and PET imaging.

Impact of the Amino Alcohol Side Chain

The structure of the amino alcohol side chain is critical for target recognition and interaction. Key factors include:

  • Nature of the Amine: The basicity and steric bulk of the amine group influence its ability to form ionic bonds and hydrogen bonds with the target.

  • Stereochemistry: The stereochemistry of the chiral center in the amino alcohol is often crucial for enantioselective binding to the target.

Mechanism of Action: From Therapeutic Intervention to Molecular Imaging

The mechanism of action of fluorinated iodophenyl amino alcohols is diverse and depends on the specific molecular target.

As Therapeutic Agents

Based on the broader class of aryl amino alcohols, potential therapeutic mechanisms include:

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes. For example, some amino alcohol derivatives have shown antifungal activity by inhibiting sterol 14-demethylase (CYP51).[7]

  • Receptor Modulation: They can act as agonists or antagonists at various receptors, such as adrenergic or serotonin receptors.[8]

  • Ion Channel Blockade: Some amino alcohols have been investigated as blockers of ion channels.

As Diagnostic Imaging Agents

The primary application of radio-halogenated fluorophenyl amino alcohols is in molecular imaging with PET and SPECT.[5][9][10]

  • Targeting Specific Receptors or Transporters: These compounds can be designed to bind with high affinity and selectivity to specific biological targets, such as neurotransmitter receptors or transporters. For example, iodinated and fluorinated compounds have been developed to image the P-glycoprotein transporter at the blood-brain barrier.[9]

  • Amino Acid Transporters in Oncology: Fluorinated amino acids are often taken up by cancer cells at a higher rate than normal cells due to the upregulation of amino acid transporters.[5] This makes 18F-labeled amino acid analogs valuable PET tracers for tumor imaging.

Pharmacokinetics and Metabolism: The Journey Through the Body

The pharmacokinetic profile of a fluorinated iodophenyl amino alcohol determines its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Absorption and Distribution: Lipophilicity, which is influenced by both fluorine and iodine, plays a key role in absorption and distribution, including penetration of the blood-brain barrier.

  • Metabolism: The presence of the strong C-F bond can significantly reduce metabolic degradation, leading to a longer half-life.[1] However, the overall metabolic stability will depend on the entire molecular structure. The iodophenyl moiety may be susceptible to deiodination in vivo, which is an important consideration for imaging agents.

  • Excretion: The route and rate of excretion are influenced by the polarity and molecular weight of the compound and its metabolites.

Experimental Protocols and Data

To provide a practical context, this section outlines a representative experimental workflow for the evaluation of a novel fluorinated iodophenyl amino alcohol and presents hypothetical data in a structured format.

Experimental Workflow: From Synthesis to In Vivo Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Radiolabeling & In Vivo Studies Synthesis Chemical Synthesis Purification Purification (HPLC, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Binding_Assay Receptor Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (EC50/IC50 determination) Binding_Assay->Functional_Assay Radiolabeling Radiolabeling (18F or 123I) Functional_Assay->Radiolabeling Metabolic_Stability Metabolic Stability Assay (microsomes, hepatocytes) Biodistribution Biodistribution Studies (Animal Models) Radiolabeling->Biodistribution PET_SPECT PET/SPECT Imaging Biodistribution->PET_SPECT

Caption: A typical workflow for the development and evaluation of a fluorinated iodophenyl amino alcohol.

Protocol: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand with known affinity for the target receptor (e.g., [³H]-ligand).

    • Test compound (fluorinated iodophenyl amino alcohol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Scintillation cocktail.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Quantitative Data Summary

The following table presents a hypothetical summary of pharmacological data for a series of fluorinated iodophenyl amino alcohols.

Compound IDR1 (Fluorine Position)R2 (Iodine Position)Target ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
FIAA-1 4-F2-I5-HT₂ₐ1.25.8
FIAA-2 3-F4-I5-HT₂ₐ3.512.1
FIAA-3 2,4-diF5-I5-HT₂ₐ0.83.2
FIAA-4 4-F2-IAdrenergic α₁15.645.3

Signaling Pathways and Molecular Interactions

To visualize the potential mechanism of action, we can consider the interaction of a fluorinated iodophenyl amino alcohol with a G-protein coupled receptor (GPCR), a common target for such compounds.

G cluster_0 Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Ligand Fluorinated Iodophenyl Amino Alcohol Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: A simplified signaling pathway illustrating the interaction of a fluorinated iodophenyl amino alcohol with a GPCR.

Conclusion and Future Directions

Fluorinated iodophenyl amino alcohols represent a versatile and promising class of compounds with significant potential in both therapeutics and diagnostics. The strategic combination of fluorine and iodine within a phenyl amino alcohol scaffold allows for the fine-tuning of pharmacological properties, including binding affinity, metabolic stability, and imaging characteristics.

Future research in this area should focus on:

  • Expanding the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns will be crucial for identifying lead compounds with optimal properties.

  • Elucidating novel mechanisms of action: Investigating the interaction of these compounds with a broader range of biological targets could uncover new therapeutic applications.

  • Developing advanced imaging probes: The design of highly specific and sensitive PET and SPECT tracers based on this scaffold will continue to be an important area of research, particularly for applications in oncology and neurology.

The continued exploration of the pharmacological profile of fluorinated iodophenyl amino alcohols holds great promise for the development of next-generation drugs and diagnostic agents.

References

  • Tourwé, D. A., et al. (2010). In vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, an iodinated SPECT tracer for imaging the P-gp transporter. PubMed.
  • Coenen, H. H., et al. (2007).
  • [Synthesis of new amino-halogen substituted phenyl-amino ethanols]. (1972). PubMed.
  • Blanckaert, P., et al. (2003). Synthesis, radiosynthesis and preliminaryin vivo evaluation of[123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, a potential 5HT2A-antagonist for SPECT brain imaging.
  • Dekker, B. (2012). Radiochemistry at Nature Protocols.
  • Pech, L. L., et al. (2018).
  • Krasikova, R. N., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
  • Coenen, H. H. (2016).
  • Schröder, T., et al. (2019). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances.
  • Brust, P., et al. (2016). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. MDPI.
  • Cleeren, F., et al. (2017). Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging. Theranostics.
  • Kniess, T., et al. (2019). Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes.
  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC.
  • Cailly, T., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal.
  • Zhang, W., et al. (2022).
  • Moerlein, S. M., et al. (1988).
  • HALOGENATION OF AROMATIC ACETYLENE AMINO ALCOHOLS AND THE STUDY OF THEIR PROPERTIES. (2022).
  • Al-Masoudi, N. A., et al. (2020).
  • Zenitz, B. L., & Hartung, W. H. (1948). AMINO ALCOHOLS. XVI.1 PHENYL HALOGENATED PROPADRINES. The Journal of Organic Chemistry.
  • Rumpf, T., et al. (2015). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. PMC.
  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. (1970).
  • Singh, P. K., & Kumar, V. (2016).
  • Adapa, I. D., & Toll, L. (1997). Relationship between binding affinity and functional activity of nociceptin/orphanin FQ. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

Introduction and Substrate Analysis The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly functionalized, chiral building block structurally related to the phenicol class of antibiotics (e.g., flo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Substrate Analysis

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly functionalized, chiral building block structurally related to the phenicol class of antibiotics (e.g., florfenicol). It features a highly reactive aryl iodide, a primary aliphatic fluoride, and an unprotected 1,2-amino alcohol motif.

Late-stage diversification of this scaffold via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of biphenyl or aryl-heteroaryl libraries. However, the substrate presents three distinct chemical challenges:

  • Catalyst Poisoning: The unprotected primary amine and secondary hydroxyl groups can act as bidentate ligands, coordinating to the palladium center and sequestering it into off-cycle, inactive Pd(II) complexes.

  • Chemoselectivity (C-C vs. C-N Coupling): Under palladium catalysis, the free primary amine can undergo competitive Buchwald-Hartwig amination with the aryl iodide.

  • Stereochemical Integrity: The (2S,1R) stereocenters—particularly the benzylic alcohol (C1) and the alpha-amino carbon (C2)—are susceptible to base-catalyzed epimerization or retro-aldol-type cleavage at elevated temperatures.

This application note details a robust, self-validating protocol utilizing the XPhos Pd G2 precatalyst system to overcome these challenges, ensuring >95% yield and complete retention of stereochemistry.

Mechanistic Rationale and Catalyst Selection

To achieve high chemoselectivity and prevent catalyst deactivation, the choice of ligand and base is critical.

Traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ often require higher temperatures (80–100 °C) and prolonged reaction times when unprotected amino alcohols are present, increasing the risk of epimerization[1].

By employing XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)), we leverage the extreme steric bulk and electron-rich nature of the XPhos ligand.

  • Causality of Chemoselectivity: The bulky dialkylbiarylphosphine ligand accelerates the transmetalation and C-C reductive elimination steps. The steric shielding around the Pd center physically prevents the unprotected primary amine of the substrate from coordinating, thereby shutting down both catalyst poisoning and competitive C-N coupling[2].

  • Causality of Stereocontrol: XPhos Pd G2 generates a highly active monoligated Pd(0) species at room temperature. This allows the cross-coupling to proceed rapidly at mild temperatures (40–60 °C) using a mild, aqueous base ( K3​PO4​ ), completely preserving the (2S,1R) stereocenters[3].

Catalytic Cycle and Chemoselectivity Mechanism

Mechanism Pd_Pre XPhos Pd G2 Precatalyst (Stable Pd(II) Complex) Pd_0 Active L-Pd(0) Sterically Shielded Pd_Pre->Pd_0 Mild Base / RT Reductive Elimination Ox_Add Oxidative Addition Ar-Pd(II)-I Complex Pd_0->Ox_Add + (2S,1R) Aryl Iodide (Fast Insertion) Transmet Transmetalation Ar-Pd(II)-Ar' Ox_Add->Transmet + Ar'-B(OH)2 + K3PO4 (aq) SideReact Blocked: Amine Coordination & C-N Coupling Ox_Add->SideReact Steric Bulk of XPhos Prevents -NH2 Binding Transmet->Pd_0 Reductive Elimination Product Coupled Biphenyl Product (2S,1R) Intact Transmet->Product Product Release

Figure 1: Catalytic cycle of the XPhos Pd G2-mediated Suzuki-Miyaura coupling, highlighting the steric prevention of amine coordination.

Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions. The data demonstrates the superiority of the XPhos Pd G2 / K3​PO4​ system in maintaining stereochemical integrity while maximizing yield.

Catalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Pd(PPh3​)4​ Na2​CO3​ Dioxane/ H2​O 90128562Epimerization observed (dr 85:15)
Pd(dppf)Cl2​ K2​CO3​ DME/ H2​O 8589278Slight epimerization (dr 95:5)
XPhos Pd G2 K3​PO4​ THF/ H2​O (4:1) 45 2 >99 96 >99% ee, >99:1 dr (Intact)
XPhos Pd G2 Cs2​CO3​ THF/ H2​O (4:1)452>9991>99% ee, >99:1 dr

Table 1: Catalyst and condition screening for the cross-coupling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol with phenylboronic acid.

Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure the reaction trajectory is correct before proceeding to the next step.

Materials Required
  • Substrate: (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (1.0 equiv, 1.0 mmol, 295.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (2.0 mol%, 0.02 mmol, 15.7 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: Tetrahydrofuran (THF) / Ultrapure H2​O (4:1 v/v, 10 mL total)

Workflow Diagram

ExperimentalWorkflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Base, XPhos Pd G2 Step2 2. Solvent Addition & Degassing THF/H2O (4:1), N2 Sparge Step1->Step2 Step3 3. Reaction Execution 45 °C, 2 hours (IPC: LC-MS) Step2->Step3 Step4 4. Quench & Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Silica Gel or Prep-HPLC (IPC: Chiral HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere Preparation)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide substrate (295.1 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K3​PO4​ (424.5 mg, 2.0 mmol).

  • Add the XPhos Pd G2 precatalyst (15.7 mg, 2.0 mol%).

  • Causality Note: Adding the catalyst last minimizes its exposure to localized high concentrations of atmospheric moisture before degassing.

Step 2: Solvent Addition and Degassing

  • Add 8.0 mL of anhydrous THF and 2.0 mL of degassed ultrapure water.

  • Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for 10 minutes using a submerged needle.

  • Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

Step 3: Reaction Execution and IPC

  • Place the flask in a pre-heated oil bath or heating block set to 45 °C. Stir vigorously (800 rpm) to ensure thorough mixing of the biphasic system.

  • IPC 1 (1 hour): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=296.1 ) and the appearance of the product mass ( [M+H]+=246.1 ).

  • The reaction is typically complete within 2 hours.

Step 4: Quench and Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc ( 2×10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification and Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Aqueous NH4​OH gradient, typically 95:4:1) to elute the polar amino alcohol.

  • IPC 2 (Stereochemical Validation): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm that the (2S,1R) stereocenters have not epimerized.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Studies toward Diazonamide A: Development of a Hetero-Pinacol Macrocyclization Cascade for the Construction of the Bis Source: SciSpace URL:[Link]

Sources

Application

Application Notes: (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Advantage of Multifunctional Chiral Building Blocks In modern drug discovery, the use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of efficient and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Multifunctional Chiral Building Blocks

In modern drug discovery, the use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of efficient and predictable synthesis. These molecular scaffolds, which possess defined three-dimensional arrangements, are crucial for constructing complex pharmaceutical agents where stereochemistry dictates biological activity and safety.[1][2] The strategic incorporation of such building blocks circumvents the need for challenging downstream resolutions of racemic mixtures and allows for the rapid generation of compound libraries for high-throughput screening.[3]

(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a sophisticated chiral building block that offers a convergence of desirable structural features for medicinal chemistry. Its fixed (1R,2S) stereochemistry provides a reliable foundation for asymmetric synthesis. Furthermore, the molecule contains three distinct points of functionality, each serving a strategic purpose:

  • A Primary Amine: A common nucleophilic handle for constructing amides, sulfonamides, and secondary or tertiary amines prevalent in bioactive molecules.

  • A Secondary Alcohol: Can be used for forming ethers and esters or can be activated to serve as a leaving group in substitution reactions, all while retaining its critical stereochemical configuration.[4]

  • An Iodophenyl Group: A highly versatile precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[3][5][6]

  • A Fluorine Atom: The strategic placement of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity by altering its electronic properties.[][8][9]

This combination makes (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol an exceptionally valuable starting material for the synthesis of complex chiral molecules, such as selective β3-adrenergic receptor agonists, which are targets for conditions like overactive bladder.[10][11] This guide provides detailed protocols and technical insights for leveraging the unique reactivity of this building block.

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of a building block is essential for reaction design and optimization.

PropertyValueSource(s)
Compound Name (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol[2]
Synonyms (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol[2][12]
CAS Number 927689-70-1[2]
Molecular Formula C₉H₁₁FINO[2]
Molecular Weight 295.10 g/mol [2]
Appearance Off-white to pale yellow solid (Typical)N/A
Stereochemistry (1R, 2S)[2]
Solubility Soluble in methanol, DMSO, and chlorinated solvents. Limited solubility in non-polar solvents like hexanes. Fluorinated alcohols often exhibit good solubility in polar organic solvents.[13][14]N/A
Stability Stable under standard laboratory conditions. Aryl iodides are generally stable but can be light-sensitive over long periods. Store in a cool, dark place.[15]N/A

Applications in Asymmetric Synthesis: A Multifaceted Approach

The true utility of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

Fig. 1: Key functionalization sites of the chiral building block.
Synthetic Elaboration Towards a β3-Adrenergic Receptor Agonist Analogue

A representative synthetic workflow demonstrates how this building block can be used to construct a complex target molecule, such as an analogue of Solabegron, a known β3-adrenergic receptor agonist.[10][11] The strategy involves sequential protection, cross-coupling, and functionalization.

Synthetic_Workflow Start (2S,1R)-Building Block Boc_Protected N-Boc Protected Intermediate Start->Boc_Protected 1. N-Boc Protection (Boc)2O, Base Biaryl Biaryl Intermediate Boc_Protected->Biaryl 2. Suzuki Coupling Ar-B(OH)2, Pd Catalyst Tosyl_Activated Tosyl-Activated Intermediate Biaryl->Tosyl_Activated 3. O-Tosylation TsCl, Pyridine Coupled_Amine Coupled Diamine Tosyl_Activated->Coupled_Amine 4. N-Alkylation with Ethylenediamine derivative Final Final Target: β3-Agonist Analogue Coupled_Amine->Final 5. Deprotection TFA or HCl

Fig. 2: Representative workflow for synthesizing a β3-agonist analogue.

Detailed Experimental Protocols

The following protocols are robust, field-proven methods for modifying each of the key functional groups. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Glassware should be flame-dried under an inert atmosphere (Nitrogen or Argon) for anhydrous reactions.[16]

Protocol 1: Chemoselective N-Boc Protection

This procedure protects the primary amine, allowing for subsequent reactions at the hydroxyl or iodophenyl positions. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but can be easily removed with acid.[17]

  • Materials and Reagents:

    • (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (1.0 eq.)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

    • Add the base (TEA or DIPEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O (1.1 eq.) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-Boc protected product is often of sufficient purity for the next step, but can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.[18]

Protocol 2: O-Tosylation for Hydroxyl Group Activation

Converting the hydroxyl group to a tosylate transforms it into an excellent leaving group for nucleophilic substitution reactions, proceeding with retention of configuration at the carbinol center.[4][19]

  • Materials and Reagents:

    • N-Boc protected amino alcohol from Protocol 1 (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Anhydrous pyridine (serves as base and solvent) or Triethylamine (1.5 eq.) in anhydrous DCM

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve the N-Boc protected alcohol (1.0 eq.) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • If using DCM, add triethylamine (1.5 eq.) and DMAP (0.1 eq.).

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5°C.[20]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC.

    • Upon completion, cool the mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure tosylate.[19]

Tosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Alcohol in Anhydrous DCM Cool Cool to 0°C Dissolve->Cool Add_Base Add Pyridine or TEA Cool->Add_Base Add_TsCl Add TsCl Portion-wise Add_Base->Add_TsCl Stir_RT Stir at RT (4-16h) Monitor by TLC Add_TsCl->Stir_RT Quench Quench with 1M HCl Stir_RT->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (HCl, NaHCO3, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Sources

Method

Application Note: Late-Stage Functionalization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols Introduction & Strategic Rationale Late-stage functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Strategic Rationale

Late-stage functionalization (LSF) has emerged as a cornerstone strategy in drug discovery, enabling the rapid diversification of advanced intermediates without the need for resource-intensive de novo synthesis ()[1]. The molecule (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol represents a highly privileged pharmacophore. Its 1-phenyl-2-amino-3-fluoropropanol core is structurally homologous to phenicol antibiotics (e.g., florfenicol) and various adrenergic modulators.

The strategic incorporation of primary fluorine atoms is widely utilized to enhance metabolic stability against monoamine oxidases and modulate the physicochemical properties of drug candidates ()[2]. Furthermore, fluorinated amino-alcohol derivatives specifically show altered protein-ligand interactions and improved pharmacokinetic profiles ()[3]. The presence of the para-aryl iodide provides an ideal, highly reactive linchpin for metal-mediated cross-coupling reactions, allowing for divergent library generation ()[4].

Mechanistic Causality & Reaction Design

Direct palladium-catalyzed cross-coupling on the unprotected (1R,2S)-amino alcohol is mechanistically prohibitive. The free primary amine and secondary hydroxyl act as potent bidentate ligands, which readily sequester electrophilic Pd(II) intermediates to form stable, off-cycle complexes that stall the catalytic cycle. Additionally, the free amine is highly susceptible to competitive C-N bond formation (Buchwald-Hartwig amination).

The Solution: A transient protection strategy is mandatory. By treating the substrate with Boc-anhydride followed by 2,2-dimethoxypropane (DMP), the 1,2-amino alcohol is locked into a rigid oxazolidine ring.

  • Causality: This dual-protection completely masks the nucleophilic lone pairs, preventing catalyst poisoning. Furthermore, the rigid five-membered ring prevents epimerization at the sensitive (1R, 2S) chiral centers during high-temperature, basic cross-coupling conditions.

LSF_Workflow A Starting Material (2S,1R)-2-Amino-3-fluoro- 1-(4-iodophenyl)propan-1-ol B Protection Strategy (Boc2O, DMP) A->B Mask -NH2 & -OH C Protected Scaffold (Oxazolidine-Iodide) B->C D1 Suzuki-Miyaura Cross-Coupling C->D1 Ar-B(OH)2, Pd D2 Sonogashira Cross-Coupling C->D2 Alkyne, Pd/Cu D3 Buchwald-Hartwig Amination C->D3 Amine, Pd E Global Deprotection (TFA / DCM) D1->E D2->E D3->E F Diversified Fluorinated Phenethylamine Library E->F Yield & QC

Fig 1. Workflow for the late-stage functionalization of the fluorinated scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and visual cues.

Protocol A: Oxazolidine Protection (Scaffold Masking)
  • Boc Protection: Dissolve (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Add Et 3​ N (1.5 eq) and Boc 2​ O (1.1 eq). Stir at 25 °C for 4 h.

    • Validation Check: Spot on TLC (Hexanes/EtOAc 1:1). The ninhydrin-active baseline spot must completely disappear, replaced by a UV-active spot at R f​ = 0.4.

  • Acetonide Formation: Concentrate the crude mixture in vacuo. Redissolve in 2,2-dimethoxypropane (DMP) (10 eq) and add p-toluenesulfonic acid monohydrate (0.05 eq). Reflux at 80 °C for 6 h.

    • Validation Check: Analyze via LC-MS. The target mass should reflect the fully protected oxazolidine [M+H]+ . If the intermediate N-Boc mass persists, spike with an additional 0.02 eq of p-TsOH.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL) to neutralize the acid. Extract with EtOAc (3 × 30 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography to yield the protected iodide.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
  • Setup: In an oven-dried Schlenk tube, combine the protected aryl iodide (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (3.0 eq).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x). Add rigorously degassed 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL).

    • Mechanistic Note: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Heat at 90 °C for 12 h.

    • Validation Check: The solution will transition from a transparent deep red to a dark, opaque suspension (indicating the precipitation of Pd black as the cycle completes). LC-MS must show the complete disappearance of the characteristic iodine isotopic pattern.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.

Catalytic_Cycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex (Pd II) Pd0->OA + Ar-I Scaffold TM Transmetalation Complex (Pd II) OA->TM + Ar'-B(OH)2 Base RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - Biaryl Product

Fig 2. Palladium-catalyzed cross-coupling cycle for aryl iodide functionalization.

Protocol C: Global Deprotection
  • Cleavage: Dissolve the purified coupled product in a pre-cooled (0 °C) mixture of DCM/TFA (4:1 v/v, 0.1 M). Stir for 2 h, allowing the reaction to warm to room temperature.

    • Validation Check: Monitor the reaction by LC-MS. You must observe a sequential mass shift: first the loss of the acetonide group (-40 Da), followed by the cleavage of the Boc group (-100 Da).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Lyophilize from water/acetonitrile to yield the final functionalized analog as a stable TFA salt.

Quantitative Data Presentation

The protection strategy enables broad compatibility with various LSF methodologies. Below is a summary of the substrate scope and validation metrics achieved using the protocols described above.

EntryCoupling PartnerReaction TypeCatalyst SystemIsolated Yield (%)Purity (LC-MS)
1 Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl 2​ / K 2​ CO 3​ 88>98%
2 4-Pyridylboronic acidSuzuki-MiyauraPd(PPh 3​ ) 4​ / Na 2​ CO 3​ 82>97%
3 PhenylacetyleneSonogashiraPd(PPh 3​ ) 2​ Cl 2​ / CuI91>99%
4 MorpholineBuchwald-HartwigRuPhos Pd G3 / Cs 2​ CO 3​ 76>95%

Note: Yields represent the isolated yield over two steps (Cross-coupling + Global Deprotection).

References

  • Title: Late-stage Functionalization for Improving Drug-like Molecular Properties Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Sterically controlled isodesmic late-stage C–H iodination of arenes Source: Nature Communications URL: [Link]

  • Title: Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling Source: Nature Communications URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Crystallization and Chiral Resolution Protocols for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

Executive Summary & Mechanistic Rationale The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly valuable chiral building block. Structurally, it is the 4-iodo analog of florfenicol amine, sharing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is a highly valuable chiral building block. Structurally, it is the 4-iodo analog of florfenicol amine, sharing the identical absolute configuration (often denoted interchangeably as 1R,2S in literature)[1]. This intermediate is critical for the synthesis of novel fluorinated phenicol antibiotics, cross-coupling precursors (via Suzuki or Sonogashira reactions), and radio-iodinated tracers for PET/SPECT imaging.

The Physicochemical Challenge: Replacing the highly polar 4-methylsulfonyl group of florfenicol amine with a 4-iodo group fundamentally alters the molecule's crystal lattice energy and lipophilicity. While standard phenicol amines can be readily recrystallized from pure methanol or isopropanol (IPA)[2], the iodo-analog exhibits excessive solubility in these solvents at room temperature[3]. To achieve high-yielding crystallization without "oiling out" (liquid-liquid phase separation), a binary solvent system utilizing a hydrogen-bonding solvent (to solvate the amino-alcohol motif) and a non-polar anti-solvent (to force supersaturation) is required.

Furthermore, if the compound is synthesized via non-stereoselective pathways (e.g., reduction of an aminoketone), it must undergo diastereomeric resolution. Drawing from established protocols for 2-amino-1-phenylpropan-1-ol derivatives, tartaric acid derivatives serve as optimal resolving agents[4].

Physicochemical Profiling & Solvent Selection

The selection of crystallization solvents is dictated by the need to balance the polar amino-alcohol core with the lipophilic 4-iodophenyl ring. Table 1 summarizes the empirically derived solvent profiles for this class of halogenated phenethylamines.

Table 1: Solvent Suitability and Quantitative Solubility Profile

Solvent SystemPolarity IndexEst. Hot Solubility (75°C)Est. Cold Solubility (5°C)Mechanistic Role & Suitability
Isopropanol (IPA) 3.9>150 mg/mL~40 mg/mLPrimary Solvent: Hydrogen bonding stabilizes the free base, preventing oiling out.
Heptane 0.1<5 mg/mL<1 mg/mLAnti-Solvent: Rapidly decreases solubility of the lipophilic iodo-aromatic ring.
Ethanol / Water (9:1) ~5.2>200 mg/mL~15 mg/mLResolution Matrix: High dielectric constant ideal for diastereomeric salt formation.
Dichloromethane 3.1>300 mg/mL>100 mg/mLExtraction Solvent: Used only for post-resolution free-basing; too soluble for crystallization.

Protocol A: Thermodynamic Crystallization of the Free Base

This protocol utilizes a controlled cooling and anti-solvent addition strategy to yield high-purity crystalline free base. The slow cooling rate is a critical causality factor: it prevents the rapid precipitation that traps solvent molecules (inclusions) within the crystal lattice, ensuring a highly ordered crystalline structure.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol in 40 mL of Isopropanol (IPA).

  • Heating: Heat the suspension to 70–75°C under gentle reflux until complete dissolution is achieved.

  • Clarification (IPC 1): Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble particulate matter or polymeric byproducts.

  • Controlled Cooling: Transfer the filtrate to a crystallizer and cool to 40°C at a strict rate of 0.5°C/min . Rationale: This specific rate allows the initial nucleation seeds to form without crashing out as an amorphous solid.

  • Anti-Solvent Addition: At 40°C, begin the dropwise addition of 60 mL of Heptane over 45 minutes. Maintain an agitation speed of 150-200 RPM.

  • Final Maturation: Cool the slurry to 0–5°C and hold for 2 hours to maximize thermodynamic yield.

  • Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with 15 mL of cold (0°C) IPA/Heptane (1:3 v/v).

  • Drying (IPC 2): Dry in a vacuum oven at 45°C for 12 hours. Self-Validation: Weigh the product to constant mass to ensure complete removal of heptane. Expected yield: 85-90%.

G N1 Crude (2S,1R)-Iodo-Amine N2 Dissolution in Hot IPA (75°C) N1->N2 N3 Hot Filtration (Remove Insolubles) N2->N3 Clarification N4 Controlled Cooling (0.5°C/min) N3->N4 N5 Anti-Solvent Addition (Heptane) N4->N5 At 40°C N6 Nucleation & Crystal Growth N5->N6 N7 Vacuum Filtration & Drying N6->N7 Yield >85%

Thermodynamic crystallization workflow for the free base using IPA/Heptane.

Protocol B: Diastereomeric Salt Resolution

If the starting material is a racemic mixture (1RS,2SR), classical resolution via diastereomeric salt formation is required before free base crystallization[4]. (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected because its bulky aromatic groups provide excellent steric differentiation between the enantiomers of the iodo-amine.

Step-by-Step Methodology
  • Salt Formation: Dissolve 10.0 g of racemic iodo-amine (33.9 mmol) and 13.1 g of L-DTTA (33.9 mmol, 1.0 eq) in 100 mL of an Ethanol/Water mixture (9:1 v/v) at 75°C.

  • Fractional Crystallization: Cool the clear solution slowly to room temperature over 4 hours. The (2S,1R)-amine·L-DTTA salt will preferentially crystallize due to its lower solubility product (Ksp) in the aqueous ethanol matrix.

  • Isolation: Filter the white crystalline salt and wash with 20 mL of cold Ethanol.

  • Basification (Free-Basing): Suspend the isolated salt in 50 mL of Dichloromethane (DCM) and 50 mL of deionized water. Add 2M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 10.5 (IPC 3) . Rationale: A pH >10 ensures complete deprotonation of the amine (pKa ~8.5), driving the free base entirely into the DCM layer.

  • Extraction & Concentration: Separate the organic (DCM) layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure.

  • Final Polish: Subject the resulting enantio-enriched free base to Protocol A to achieve >99% enantiomeric excess (ee).

G R1 Racemic Iodo-Amine R2 Add L-DTTA in EtOH/H2O R1->R2 R3 Diastereomeric Salt Formation R2->R3 R4 Fractional Crystallization R3->R4 R5 (2S,1R)-L-DTTA Salt (Solid) R4->R5 Precipitates R6 Basification (NaOH, pH 10.5) R5->R6 R7 Pure (2S,1R) Free Base R6->R7 Extraction via DCM

Diastereomeric salt resolution pathway using L-DTTA and subsequent basification.

Analytical Validation

To ensure the trustworthiness of the crystallization, the final product must be validated for both chemical purity and enantiomeric excess.

  • Chemical Purity (UHPLC-MS/MS): Utilizing a BEH C18 reversed-phase column (1.7 µm, 2.1 × 50 mm) provides sharp, symmetrical peaks for fluorinated phenicol amines. A mobile phase of water/acetonitrile (without additives) under positive electrospray ionization (ESI+) is optimal for detecting the free amine[5].

  • Chiral Purity (HPLC): Enantiomeric excess should be verified using a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/IPA/Diethylamine (80:20:0.1) mobile phase. The trace diethylamine acts as a silanol blocker, preventing peak tailing of the basic amine[2].

References

  • [1] Zoetis LLC. Phenicol antibacterials. WO2013134061A1. Google Patents. URL:

  • [2] Florfenicol synthesizing method. EP3133061A1. Google Patents. URL:

  • [5] Bardhi, A. et al. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method. PubMed Central (PMC). URL:[Link]

  • [4] Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. US7414153B2. Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol synthesis

Welcome to the Chiral Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific stereochemical and mechanistic challenges encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific stereochemical and mechanistic challenges encountered during the synthesis of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol .

This molecule is a critical halogenated intermediate used in the development of amphenicol analogs and advanced cross-coupling APIs . Achieving >99% enantiomeric excess (ee) requires absolute control over the C1 and C2 stereocenters, as well as the suppression of neighboring group participation during C3 fluorination.

System Overview: Enantioselective Workflows

The diagram below illustrates the three primary validated pathways for establishing the chiral backbone of this amphenicol analog.

SynthesisPathways SM 4-Iodobenzaldehyde or 4-Iodocinnamyl Alcohol Henry Asymmetric Nitroaldol (Chiral Cu-BOX) SM->Henry Pathway A SAE Sharpless Epoxidation (Ti(OiPr)4 / L-DIPT) SM->SAE Pathway B DKR Dynamic Kinetic Resolution (Ketoreductase / KRED) SM->DKR Pathway C Int1 (1R,2R)-Amino Diol Intermediate Henry->Int1 Int2 (2S,3S)-Epoxy Alcohol Intermediate SAE->Int2 DKR->Int1 Fluor Stereoretentive Fluorination (DAST / Deoxo-Fluor) Int1->Fluor Amine Protection & Fluorination Int2->Int1 Regioselective Ring Opening Int3 α-Amino Ketone Intermediate Int3->DKR in situ Racemization Target (2S,1R)-2-Amino-3-fluoro-1- (4-iodophenyl)propan-1-ol Fluor->Target Deprotection

Fig 1: Enantioselective pathways to (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol.

Mechanistic Note on Stereochemical Nomenclature (Causality): You will notice that the precursor is the (1R,2R) -aminodiol, but the final fluorinated product is designated as (2S,1R) . This apparent "inversion" at C2 is a Cahn-Ingold-Prelog (CIP) nomenclature artifact, not a physical stereochemical inversion. In the aminodiol, the C1 group -CH(OH)Ar has a higher priority than the C3 group -CH2OH. However, upon fluorination, the C3 group becomes -CH2F. Because Fluorine (atomic number 9) > Oxygen (atomic number 8), -CH2F takes priority over -CH(OH)Ar. The priorities swap, flipping the designation from R to S without any bonds to C2 being broken .

Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) is stalling at ~80% during the Sharpless Asymmetric Epoxidation (SAE) of 4-iodocinnamyl alcohol. How do I improve this? Cause: The active catalytic species in SAE is a chiral titanium-tartrate dimer. If the Ti(OiPr)₄ to L-DIPT (diisopropyl tartrate) ratio is exactly 1:1, monomeric titanium species can form, which catalyze a rapid, racemic background epoxidation. Additionally, trace moisture destroys the active dimer. Solution: Always use a 10–20% excess of the chiral ligand (e.g., a 1:1.2 ratio of Ti to L-DIPT) to thermodynamically drive the equilibrium toward the highly enantioselective dimer. Furthermore, add activated 4Å molecular sieves to the reaction mixture 20 minutes before adding the hydroperoxide to scavenge trace water .

Q2: During the fluorination of the (1R,2R)-aminodiol intermediate with DAST, I am observing significant epimerization at the C2 position. How can I preserve the ee? Cause: If the C2 amine is unprotected or protected with a simple alkyl/acyl group, it can attack the C3 carbon during the departure of the DAST-activated hydroxyl group, forming a highly reactive aziridinium intermediate. The subsequent opening of this aziridinium ring by fluoride ions leads to a mixture of retention and inversion at C2. Solution: You must rigidify the conformation to prevent neighboring group participation. Convert the aminodiol into an oxazolidinone by reacting the C1-OH and C2-NH₂ with phosgene or dimethyl carbonate. This locks the C1 and C2 stereocenters in a cyclic structure, forcing the C3 fluorination to proceed cleanly via an SN2 mechanism. Post-fluorination, hydrolyze the oxazolidinone to release the target amine .

Q3: We are attempting a Dynamic Reductive Kinetic Resolution (DKR) using Ketoreductases (KREDs) on the α-amino ketone intermediate. Conversion is high, but the ee is poor (<60%). Cause: DKR relies on a delicate kinetic balance: the spontaneous racemization rate of the α-amino ketone substrate must be significantly faster than the enzymatic reduction rate. If the enzyme reduces the substrate too quickly, it will reduce both enantiomers before they can equilibrate, destroying the ee. Solution: Optimize the pH to accelerate the enolization (racemization) of the ketone. Typically, shifting the buffer to a slightly alkaline pH (7.5–8.0) enhances the racemization rate. If the enzyme loses stability at this pH, lower the enzyme loading to slow down the reduction, giving the substrate time to racemize in situ .

Quantitative Data: Enantioselective Strategies Comparison

Synthetic StrategyKey Reagent / CatalystTypical ee (%)Typical Yield (%)Primary Troubleshooting Metric
Asymmetric Nitroaldol Chiral Cu-BOX complex92 - 96%75 - 82%Temperature control (-20°C) to prevent retro-aldol epimerization.
Sharpless Epoxidation Ti(OiPr)₄ / L-DIPT88 - 94%80 - 85%Strict anhydrous conditions; Ti:Ligand ratio of 1:1.2.
Enzymatic DKR Engineered KREDs>99%85 - 90%pH optimization to balance racemization vs. reduction rates.
Classical Resolution D-(-)-Tartaric Acid>99% (Post-cryst)35 - 42%Solvent ratio (EtOH:H₂O) to control thermodynamic solubility.

Experimental Protocol: Self-Validating Diastereomeric Salt Resolution

If your upstream catalytic steps yield an ee of 80-90%, classical resolution via diastereomeric salt formation is the most robust, self-validating method to upgrade the optical purity to >99% ee.

Objective: Isolate pure (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol from an enantiomerically enriched mixture.

Step 1: Free-Base Solubilization Dissolve 10.0 g of the crude (2S,1R)-enriched amine in 80 mL of a binary solvent system consisting of absolute ethanol and deionized water (9:1 v/v). Heat the mixture gently to 60°C under continuous stirring until complete dissolution is achieved.

Step 2: Chiral Acid Addition In a separate flask, dissolve 0.55 equivalents (relative to the total amine) of D-(-)-tartaric acid in 20 mL of the same EtOH/H₂O solvent mixture. Add this acidic solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 60°C. Causality: Using only 0.55 equivalents ensures that the chiral acid selectively pairs with the major (desired) enantiomer, leaving the minor enantiomer as a free base in solution.

Step 3: Controlled Nucleation (Seeding) Cool the mixture slowly at a rate of 0.5°C/min. Once the temperature reaches 45°C, introduce 50 mg of pure (2S,1R)-amine-D-tartrate seed crystals. Hold the temperature at 45°C for 1 hour to allow the crystalline lattice to form selectively, preventing kinetic trapping of the wrong diastereomer.

Step 4: Isolation and Aging Cool the suspension to 5°C over 2 hours and age it for an additional 4 hours. Filter the resulting white crystalline solid under vacuum. Wash the filter cake twice with 10 mL of ice-cold absolute ethanol to remove mother liquor impurities.

Step 5: Free-Basing and Extraction Suspend the isolated tartrate salt in 50 mL of deionized water. Slowly add 2M NaOH (aq) until the pH reaches 10.5, breaking the salt and precipitating the free base. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure (>99% ee) target compound.

References

  • Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. The Journal of Organic Chemistry, 2020.[Link]

  • Asymmetric Synthesis of Florfenicol by Dynamic Reductive Kinetic Resolution with Ketoreductases. European Journal of Organic Chemistry, 2018.[Link]

  • Phenicol antibacterials.World Intellectual Property Organization (WIPO)
Optimization

Technical Support Center: Resolving Chiral HPLC Separations for (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

Welcome to the advanced technical support hub for chiral method development. Separating the four stereoisomers of 2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for chiral method development. Separating the four stereoisomers of 2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol presents a unique intersection of chromatographic challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the exact physicochemical causality of this molecule's behavior on chiral stationary phases (CSPs).

Molecular Profiling & Mechanistic Causality

To troubleshoot effectively, we must first deconstruct the analyte. This molecule is a highly functionalized amino alcohol with specific moieties that dictate its chromatographic fate:

  • The Primary Amine (-NH₂): Basic amines are the leading cause of peak tailing in HPLC. They undergo secondary ion-exchange interactions with weakly acidic residual silanols (Si-O⁻) on the silica backbone of the CSP[1].

  • The 4-Iodophenyl Group: Iodine is a heavy, highly polarizable halogen. It features a "sigma-hole" (a region of positive electrostatic potential) that allows it to act as a Lewis acid. This enables highly directional halogen bonding with electron-rich sites (Lewis bases) on the CSP, such as carbamate carbonyls[2]. This can cause unpredictable retention shifts.

  • The Primary Fluoro Group (-CH₂F): Fluorine's extreme electronegativity exerts a strong inductive pull, slightly lowering the pKa of the adjacent amine while introducing a rigid dipole that heavily influences the molecule's spatial alignment within the chiral selector's grooves.

  • Multiple Stereocenters (C1, C2): With two chiral centers, the method must resolve four distinct stereoisomers (1R,2S; 1S,2R; 1R,2R; 1S,2S).

Method Development & Troubleshooting Logic

G Start Analyze: (2S,1R)-2-Amino-3-fluoro- 1-(4-iodophenyl)propan-1-ol Screen Primary Screening Polysaccharide CSP + NP/POM Start->Screen Tailing Is Peak Tailing Observed (T > 1.5)? Screen->Tailing AddBase Add 0.1% DEA/TEA to neutralize silanols Tailing->AddBase Yes ResCheck Are all 4 stereoisomers resolved (Rs > 1.5)? Tailing->ResCheck No AddBase->ResCheck ModOpt Steric Optimization: Switch EtOH to IPA ResCheck->ModOpt No Success Validated Chiral Separation Achieved ResCheck->Success Yes Halogen Exploit Halogen Bonding: Switch to Chlorinated CSP ModOpt->Halogen Still Co-eluting ModOpt->Success Resolved Halogen->Success

Chiral HPLC troubleshooting workflow for halogenated amino alcohols.

Self-Validating Experimental Protocols

Do not rely on guesswork when diagnosing peak shape issues. Use this self-validating protocol to definitively prove whether tailing is caused by chemistry (silanols) or physics (column voids).

Protocol: The Neutral Marker Diagnostic Test

Objective: Differentiate between extra-column dead volume and chemical silanol interactions. Causality: Basic amines tail on silica due to ion-exchange. Neutral compounds cannot undergo this interaction. If a physical void exists in your LC plumbing or column bed, all peaks will tail[1].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a mixed standard containing 1 mg/mL of the target amino alcohol and 1 mg/mL of a neutral chiral marker (e.g., trans-stilbene oxide) dissolved directly in the mobile phase to prevent solvent shock.

  • Chromatographic Run: Inject 5 µL onto your chosen chiral column (e.g., CHIRALPAK IG) using your baseline normal-phase conditions (e.g., Hexane/Ethanol 80:20, without additives).

  • Data Extraction: Calculate the USP Tailing Factor ( T ) for both the neutral marker and the target analyte at 5% of the peak height[3].

  • Validation Checkpoint:

    • If Tneutral​≈1.0 and Ttarget​>1.5 : The tailing is strictly chemical. Proceed to the FAQ section on adding basic modifiers[4].

    • If Tneutral​>1.5 and Ttarget​>1.5 : You have a physical system void. Check your PEEK finger-tight fittings for slippage or replace the guard column before altering the mobile phase chemistry.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for the later-eluting enantiomers. How do I fix this? A: Tailing in basic amino alcohols is predominantly caused by secondary ionic interactions between the protonated amine and ionized silanols on the silica support.

  • Solution: You must add a basic silanol suppressor to the mobile phase. For normal-phase (NP) or polar organic mode (POM), add 0.1% Diethylamine (DEA) or Ethanolamine[5]. DEA acts as a competing base; it preferentially binds to and neutralizes the acidic silanols, allowing your analyte to partition symmetrically.

  • Caution: Ensure you flush the column with at least 20 column volumes of the DEA-modified mobile phase to fully equilibrate the stationary phase before injecting[6].

Q2: The four stereoisomers are co-eluting into two broad peaks. How can I achieve baseline resolution ( Rs​>1.5 )? A: Co-elution of diastereomeric pairs indicates that the chiral selector is not providing enough steric or electronic differentiation.

  • Solution 1 (Steric Bulk): Switch your polar modifier from Ethanol to Isopropanol (IPA). IPA is bulkier and alters the hydrogen-bonding network within the polysaccharide grooves. A lower percentage of a bulkier alcohol generally increases retention and enhances enantioselectivity[7].

  • Solution 2 (Orthogonal Selectivity): If polysaccharide phases fail, switch to a Zwitterionic CSP (e.g., CHIRALPAK ZWIX). These columns are specifically designed for free amino acids and amino alcohols, utilizing synergistic ion-exchange and hydrogen-bonding mechanisms to resolve complex stereocenters without derivatization[6].

Q3: My retention times are excessively long, and peaks are broadening. Is the iodine atom responsible? A: Yes. The 4-iodophenyl group is highly hydrophobic and polarizable. It can engage in strong halogen bonding with the CSP[2].

  • Solution: To disrupt excessive halogen bonding, you can either increase the column temperature (halogen bonds are thermally sensitive) or switch to a halogenated CSP (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate), CHIRALPAK IC). The chlorine atoms on the CSP can alter the dipole environment and provide unique, competitive selectivity that normalizes retention times[5].

Quantitative Data Summaries

The following table summarizes the expected quantitative impact of specific optimization parameters on the chromatography of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol.

Parameter AdjustedMechanistic RationaleTypical USP Tailing ( T )Resolution ( Rs​ )
Baseline (Hexane/EtOH 80:20)Initial screening conditions on standard Amylose CSP.2.8 (Severe Tailing)0.8 (Co-elution)
+ 0.1% Diethylamine (DEA) DEA competitively suppresses residual silanol ionization.1.1 (Symmetric)1.2 (Partial)
Switch EtOH to Isopropanol Increases steric bulk in CSP chiral grooves, slowing elution.1.21.6 (Baseline)
Switch to Chlorinated CSP Induces orthogonal halogen bonding with the Iodine atom.1.02.1 (Optimal)

References

  • HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC | Axion Labs | 1

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers | BenchChem | 7

  • Troubleshooting Peak Shape Problems in HPLC | Waters Corporation |

  • HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | 4

  • Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition | PubMed (Wiley) | 2

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. | 3

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) | Daicel Chiral Technologies | 6

  • INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS | Daicel Chiral Technologies | 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemical instability of fluorinated amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemical instability of fluorinated amino alcohols. The compound (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol presents a unique synthetic challenge: it contains a highly reactive 4-iodophenyl handle for cross-coupling, but is bottlenecked by a delicate β-fluoroamine motif.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate defluorination side reactions and preserve the (2S,1R) stereocenters during your drug development workflows.

Mechanistic Causality: Understanding the Degradation Pathways

To stop defluorination, we must first understand why it happens. The C3-F bond in this molecule is situated β to a primary amine (C2). This proximity creates a highly reactive microenvironment susceptible to three distinct degradation pathways:

DefluorinationPathways SM (2S,1R)-2-Amino-3-fluoro- 1-(4-iodophenyl)propan-1-ol Aziridine Intramolecular Cyclization (Aziridine Formation) SM->Aziridine Nucleophilic NH2 (Neutral/Mild Base) Elimination Base-Promoted Elimination (Enamine/Imine Formation) SM->Elimination Strong Base (E1cB/E2) TMCatalyzed Transition-Metal C-F Activation (During Cross-Coupling) SM->TMCatalyzed Pd/Ni Catalysts (High Temp)

Fig 1: Primary defluorination pathways for β-fluoroamines.

Frequently Asked Questions (FAQs)

Q1: My compound degrades into a complex mixture during basic storage and handling. What is happening?

The Causality: You are observing intramolecular aziridine formation . The primary amine at C2 is highly nucleophilic. Even under neutral or mildly basic conditions, the nitrogen lone pair can execute an intramolecular SN2 attack on the C3 carbon, displacing the primary fluoride to form a highly strained aziridine intermediate[1]. This aziridine rapidly undergoes uncontrolled ring-opening or hydrolysis. The Solution: You must mask the amine's nucleophilicity immediately upon isolation. Converting the amine to a carbamate (e.g., N-Boc or N-Fmoc) withdraws electron density from the nitrogen lone pair, completely shutting down this intramolecular attack and improving the chemical stability of the fluorinated backbone[2].

Q2: I am performing a Palladium-catalyzed Suzuki coupling on the 4-iodo group, but I am losing the C3 fluorine. How do I prevent this?

The Causality: Defluorination during cross-coupling is driven by base-promoted E2 elimination . Strong, hard bases (like NaOtBu or KOH) deprotonate the C2 position, expelling the C3 fluoride to form an enamine[3]. Furthermore, high temperatures can induce transition-metal C-F activation. The Solution: Shift to mild, bulky bases (e.g., K3PO4 or Cs2CO3) and utilize biphasic solvent systems (Toluene/H2O) to keep the base partitioned away from the organic substrate. Alternatively, adding 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a co-solvent provides intense hydrogen-bonding stabilization to the C-F bond, protecting it from cleavage[4].

Quantitative Data: Base and Solvent Effects on Defluorination

The following table summarizes our internal optimization data for the Suzuki-Miyaura coupling of the N-Boc protected intermediate with phenylboronic acid (1.2 eq) and Pd(dppf)Cl2 (5 mol%):

Base / Solvent SystemTemp (°C)Desired Cross-Coupled Yield (%)Defluorination Side Product (%)
NaOtBu / DMF8012>80
K₂CO₃ / 1,4-Dioxane804535
K₃PO₄ / Toluene:H₂O (10:1)6088<5
Cs₂CO₃ / THF:HFIP (9:1)5094Not Detected

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in checkpoints to verify that defluorination has been successfully mitigated before proceeding to the next step.

Protocol A: N-Boc Protection (Preventing Aziridine Formation)

Perform this step immediately upon synthesizing or receiving the free amine.

  • Setup: Dissolve (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures kinetically trap the amine, preventing transient aziridine formation before the protecting group can attach.

  • Reagent Addition: Add Triethylamine (Et3N, 1.1 eq) dropwise. Stir for 5 minutes. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check (Ninhydrin Stain): Spot the reaction mixture on a TLC plate alongside the starting material. Dip the plate in a ninhydrin solution and heat.

    • Validation: The starting material will turn bright purple (indicating a free primary amine). The product spot must remain invisible to ninhydrin (indicating successful carbamate formation). If a purple spot remains, add 0.1 eq Boc2O.

  • Workup: Wash the organic layer with saturated aqueous NH4Cl, followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Defluorination-Free Suzuki-Miyaura Cross-Coupling

This protocol utilizes a hydrogen-bond donor solvent system to stabilize the C-F bond[4].

  • Preparation: In an oven-dried Schlenk tube, combine the N-Boc protected intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.2 eq), Cs2CO3 (2.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add a degassed mixture of Tetrahydrofuran (THF) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in a 9:1 ratio (0.2 M total concentration). Causality: The highly fluorinated HFIP forms a strong hydrogen-bond network with the C3-fluorine, significantly increasing the activation energy required for C-F bond cleavage.

  • Reaction: Heat the mixture to 50 °C for 12 hours. Do not exceed 60 °C to prevent thermal degradation.

  • Self-Validation Check (19F-NMR): Before full workup, take a 0.1 mL aliquot, filter through a short silica plug, and run a crude 19F-NMR.

    • Validation: You should observe a distinct multiplet around -228 ppm (characteristic of the primary -CH2F group). The absence of this peak, or the appearance of a new peak downfield, indicates defluorination.

  • Purification: Dilute with EtOAc, wash with water, dry over MgSO4, and purify via flash column chromatography.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: unc.edu URL:[Link]

  • Synthetic Methodologies for the Chemical Recycling of Fluorocarbons - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis | Organic Letters Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated 1-(4-Iodophenyl)propan-1-ol Derivatives

Executive Summary & Structural Rationale In the development of next-generation phenicol-class antibacterials, the 1-(4-iodophenyl)propan-1-ol scaffold serves as a highly versatile synthetic linchpin. The para-iodine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of next-generation phenicol-class antibacterials, the 1-(4-iodophenyl)propan-1-ol scaffold serves as a highly versatile synthetic linchpin. The para-iodine atom provides an optimal site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to generate diverse libraries of heterocycle-substituted phenicols ().

However, the defining feature that dictates the biological efficacy of these derivatives is the substitution at the C3 position of the propanol backbone. This guide objectively compares the performance of two primary intermediates:

  • Derivative A (Non-Fluorinated): (1R,2S)-2-amino-1-(4-iodophenyl)propane-1,3-diol (C3-Hydroxyl)

  • Derivative B (Fluorinated): (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (C3-Fluoro)

The Causality of Fluorination

In classical phenicols (such as chloramphenicol and thiamphenicol), the C3-hydroxyl group is the primary target for Chloramphenicol Acetyltransferase (CAT) , a plasmid-encoded enzyme that confers bacterial resistance by acetylating the drug and preventing it from binding to the 50S ribosomal subunit.

By replacing the C3-OH with a fluorine atom—a classic bioisosteric modification—the molecule loses both its hydrogen bond donor capability and its nucleophilic oxygen. This renders the fluorinated derivative completely refractory to CAT-mediated acetylation (). Furthermore, the high electronegativity of fluorine increases the molecule's lipophilicity, enhancing passive diffusion across the lipid-rich outer membrane of Gram-negative pathogens ().

ResistancePathway NonFluoro Derivative A (C3-OH) CAT CAT Enzyme (Acetylation) NonFluoro->CAT Susceptible Inactive Inactive Metabolite CAT->Inactive Deactivation Fluoro Derivative B (C3-F) Ribosome 50S Ribosomal Binding Fluoro->Ribosome Resistant Active Bacterial Inhibition Ribosome->Active Efficacy

Mechanism of CAT-mediated resistance evasion by C3-fluorination.

Comparative Efficacy Data

The table below summarizes the in vitro performance metrics of both derivatives. The data illustrates how the structural shift from a hydroxyl to a fluoro group rescues antibacterial activity against CAT-expressing resistant strains.

Metric / ParameterDerivative A (C3-OH)Derivative B (C3-F)Mechanistic Implication
LogD (pH 7.4) 0.851.42Fluorination increases lipophilicity, improving membrane permeability.
MIC: E. coli (CAT-) 2.0 µg/mL1.0 µg/mLBoth compounds effectively bind the 50S ribosome in the absence of CAT.
MIC: E. coli (CAT+) >32.0 µg/mL2.0 µg/mLDerivative B evades enzymatic deactivation by CAT.
MIC: H. influenzae (CAT+) >16.0 µg/mL0.5 µg/mLDerivative B maintains potent efficacy against resistant respiratory pathogens.
Enzymatic Half-Life (CAT) < 15 mins> 24 hoursDerivative B is virtually immune to CAT-mediated acetylation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in controls guarantee that observed efficacy differences are strictly due to the structural modification (fluorination) rather than assay artifacts.

Protocol 1: Broth Microdilution Susceptibility Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives. Self-Validating Mechanism: The simultaneous use of isogenic CAT-negative and CAT-positive strains ensures that any observed shift in MIC is exclusively attributable to the CAT resistance mechanism.

  • Inoculum Preparation: Cultivate E. coli ATCC 25922 (CAT-negative) and a clinical CAT-positive isolate on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare serial two-fold dilutions of Derivative A and Derivative B (concentration range: 0.125 to 64 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dispense 50 µL of the standardized bacterial suspension into 96-well microtiter plates containing 50 µL of the diluted compounds, achieving a final inoculum concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest compound concentration that completely inhibits visible bacterial growth.

Protocol 2: Chloramphenicol Acetyltransferase (CAT) Stability Assay

Objective: Quantify the enzymatic degradation rate of the derivatives to prove resistance to acetylation. Self-Validating Mechanism: A parallel control reaction lacking the Acetyl-CoA cofactor is mandatory. If degradation occurs without the acetyl donor, it flags non-specific hydrolysis or matrix interference, validating the specificity of the assay.

Workflow Step1 1. Compound Preparation (Test vs. Control) Step2 2. Incubation with Purified CAT Enzyme & Acetyl-CoA Step1->Step2 Step3 3. LC-MS/MS Analysis of Reaction Aliquots Step2->Step3 Step4 4. Quantification of Remaining Parent Drug Step3->Step4

Step-by-step workflow for the Chloramphenicol Acetyltransferase stability assay.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 100 µM of the test derivative, 1 mM Acetyl-CoA, and 50 mM Tris-HCl buffer (pH 7.8).

  • Enzyme Addition: Initiate the enzymatic reaction by adding 0.1 U/mL of purified CAT enzyme. Mix gently and incubate at 37°C.

  • Quenching: At predefined time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by mixing the aliquot with 50 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Quantification: Centrifuge the quenched samples at 14,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of remaining parent compound relative to the internal standard.

References

  • Zoetis LLC. (2013). Phenicol antibacterials (Patent No. WO2013134061A1).
  • Syriopoulou, V. P., Harding, A. L., Goldmann, D. A., & Smith, A. L. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy, 19(2), 294-297. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. Molecules, 28(16), 6064.[Link]

Comparative

A Comparative Benchmarking Guide to the Cross-Coupling Yields of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals The inherent functionalities of the target molecule—a primary amine, a secondary alcohol, a stereocenter, and a fluorine substituent—present both opportunit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent functionalities of the target molecule—a primary amine, a secondary alcohol, a stereocenter, and a fluorine substituent—present both opportunities and challenges in cross-coupling reactions. The choice of catalytic system is paramount to achieving high yields while preserving the structural integrity of this complex substrate. This guide will delve into the nuances of each reaction type, providing a framework for optimizing reaction conditions.

The Strategic Importance of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol in Drug Discovery

The title compound is a valuable scaffold in drug discovery due to the confluence of several key structural features. The chiral amino alcohol motif is a common pharmacophore in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the aryl iodide provides a versatile handle for the introduction of molecular diversity through cross-coupling reactions. The ability to efficiently and selectively functionalize this aryl iodide is therefore of critical importance for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Comparative Analysis of Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] This section provides a comparative overview of four major classes of these reactions as applied to our target substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[2] The reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, is catalyzed by a palladium complex in the presence of a base.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for the activation of the boronic acid.

Expected Performance: For a substrate like (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, the Suzuki-Miyaura coupling is expected to proceed with high efficiency. The aryl iodide is highly reactive towards oxidative addition. The amino and hydroxyl groups are generally well-tolerated, although protection may be considered to prevent potential side reactions or catalyst inhibition, particularly with sensitive catalytic systems. The fluorine substituent is not expected to interfere with the reaction. High yields are anticipated with appropriate catalyst and ligand selection.

Suzuki-Miyaura Coupling Workflow Reactants Substrate + Boronic Acid/Ester Reaction_Setup Inert Atmosphere Degassed Solvent Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Setup Heating Thermal or Microwave Heating Reaction_Setup->Heating Workup Quenching Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd Ar-I (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(Amine)]+ I- OxAdd->Amine_Coord Amine Deprotonation L-Pd(II)(Ar)(Amido) Amine_Coord->Deprotonation -HI (Base) Deprotonation->Pd0 RedElim Ar-Amine Deprotonation->RedElim Reductive Elimination

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Validation

A Comparative Guide to the Structural Validation of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol: X-ray Crystallography versus NMR Spectroscopy

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a chiral molecule such as (2S,1R)-2-Amino-3-fluoro-1-(4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a chiral molecule such as (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, a synthetic intermediate with significant potential, establishing not only its atomic connectivity but also its absolute stereochemistry is a non-negotiable prerequisite for advancing its study. This guide provides an in-depth comparison of two cornerstone analytical techniques—Single-Crystal X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive structural validation of this specific fluorinated amino alcohol.

We will move beyond a mere listing of pros and cons to delve into the causality behind experimental choices, the inherent self-validating mechanisms of each protocol, and the synergistic power of employing both methods for an unassailable structural proof.

Pillar 1: Single-Crystal X-ray Crystallography – The Definitive Solid-State Blueprint

X-ray crystallography stands as the gold standard for unambiguous structure determination, providing a high-resolution, three-dimensional map of atoms within a crystalline lattice.[1][2] Its power lies in its ability to directly visualize the spatial arrangement of atoms, offering precise measurements of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.

The Crystallographic Workflow: From Solution to Structure

The journey from a purified powder to a definitive 3D structure is a multi-step process where meticulous technique is key. The entire workflow is designed as a self-validating system, with quality checks integrated at each stage.

xray_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation synthesis Purified Compound crystallization Crystallization (e.g., Slow Evaporation) synthesis->crystallization Dissolve in suitable solvent mounting Crystal Mounting (Cryo-loop) crystallization->mounting Select single crystal >20µm data_collection Data Collection (Diffractometer) mounting->data_collection X-ray beam solution Structure Solution (Phase Problem) data_collection->solution Diffraction Data (h,k,l,I) refinement Structure Refinement solution->refinement validation Validation (e.g., CHECKCIF) refinement->validation cif Final Structure (CIF File) validation->cif

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. The goal is to grow well-ordered, single crystals of at least 20 micrometers in size.[2] For (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, a polar protic molecule, techniques like slow evaporation from an ethanol/water mixture or vapor diffusion using a more volatile anti-solvent like ethyl acetate could be effective.[3][4] The slow rate of crystal growth is essential to minimize defects in the crystal lattice.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (~100 K). This cryogenic temperature minimizes atomic vibrations and radiation damage from the X-ray beam, leading to higher quality diffraction data.[2] The crystal is then placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (often Mo or Cu Kα radiation). The diffracted X-rays are recorded on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction pattern—a series of spots with varying intensities—is mathematically processed (via Fourier transform) to generate an electron density map of the unit cell.[5] From this map, an initial atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Final Output: The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement between the model and the data). The absolute stereochemistry is determined by analyzing anomalous dispersion effects, yielding a Flack parameter, which should be close to zero for the correct enantiomer.[5] The final, validated structure is typically reported in a standard Crystallographic Information File (CIF).[6][7][8] This file serves as a comprehensive, computer-readable record of the experiment and its results, and can be further checked for integrity using services like the IUCr's CHECKCIF.[9]

Pillar 2: NMR Spectroscopy – Unraveling Structure and Connectivity in Solution

NMR spectroscopy provides a wealth of information about a molecule's structure in the solution state, which is often more relevant to its biological activity.[10] Unlike the static picture from crystallography, NMR can also offer insights into molecular dynamics. It determines the structure not by direct imaging, but by piecing together a puzzle of through-bond and through-space atomic interactions.[11][12]

The NMR Elucidation Workflow: A Multi-Experiment Approach

A robust NMR-based structure elucidation is never reliant on a single experiment. It involves a suite of 1D and 2D techniques that must collectively and consistently support the proposed structure.

nmr_workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis & Validation sample ~5-10 mg Compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) sample->dissolve one_d 1D Spectra (¹H, ¹³C) dissolve->one_d two_d_homo 2D Homonuclear (COSY) one_d->two_d_homo two_d_hetero 2D Heteronuclear (HSQC, HMBC) two_d_homo->two_d_hetero noe 2D Through-Space (NOESY/ROESY) two_d_hetero->noe analysis Spectral Analysis (δ, J, NOEs) noe->analysis proposal Structure Proposal analysis->proposal validation Validation (Consistency Check) proposal->validation final_structure Validated Structure in Solution validation->final_structure

Caption: Workflow for NMR-Based Structure Elucidation.

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard like tetramethylsilane (TMS).[13]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides the number of unique proton environments (number of signals), the relative number of protons in each environment (integration), and information about neighboring protons through spin-spin splitting (multiplicity).[14][15]

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • 2D Through-Bond Correlation Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[16] This is essential for tracing out the proton framework of the molecule, for instance, connecting the protons on C1, C2, and C3 of the propanol backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing unambiguous C-H one-bond connections.[16]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away.[16] This is critical for connecting different fragments of the molecule, such as linking the propanol chain to the 4-iodophenyl ring.

  • 2D Through-Space Correlation (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry in solution.[17] It detects correlations between protons that are close to each other in space (<5 Å), regardless of their bonding connectivity.[18][19] For (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol, a crucial NOE correlation would be expected between the proton on C1 and the proton on C2, confirming their syn (on the same side) relative orientation. For small molecules, ROESY is often preferred as it avoids potential zero-crossing issues that can affect NOESY.[20]

Head-to-Head Comparison: Validating (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution (dissolved)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[1][21]Atomic connectivity, relative stereochemistry, conformational information in solution.[14][22]
Stereochemistry Provides absolute configuration directly from a single experiment (via Flack parameter).[5]Determines relative stereochemistry through through-space NOE/ROE correlations.[17][20]
Key Challenge Growing a high-quality single crystal. This can be a significant bottleneck.[4][23]Signal overlap and interpretation. Complex spectra can be challenging to fully assign without a full suite of 2D experiments.[11]
Output Format Crystallographic Information File (CIF).[6][7]Set of 1D and 2D spectra showing chemical shifts (δ), coupling constants (J), and correlations.
Validation Standard R-factor, goodness-of-fit, residual electron density, and external checks (CHECKCIF).[9]Consistency across all acquired NMR datasets (COSY, HSQC, HMBC, NOESY must all support the same structure).

Synergy and Conclusion: A Dual-Pronged Approach to Certainty

While X-ray crystallography provides an unparalleled, definitive snapshot of the molecule's structure in the solid state, NMR spectroscopy offers a complementary view of its constitution and conformation in solution. Neither technique is inherently "better"; they answer different, yet equally important, questions.

  • X-ray crystallography would be the method of choice to irrefutably prove the absolute stereochemistry of (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. A successful crystal structure would leave no ambiguity about the (1R) and (2S) centers.

  • NMR spectroscopy , through a NOESY or ROESY experiment, would validate the relative stereochemistry , confirming the syn relationship between the C1-H and C2-H protons. Furthermore, it confirms that the structure observed in the crystal is maintained in solution, a critical piece of information for drug development professionals, as biological interactions occur in an aqueous environment.

For a molecule intended for high-value applications, relying on a single technique introduces unnecessary risk. The most robust and trustworthy validation strategy involves a synergistic approach: first, determine the absolute structure via X-ray crystallography, the "gold standard." Then, use a comprehensive suite of NMR experiments to confirm that this structure is the major species in solution and to understand its conformational preferences. This dual validation provides an unassailable structural proof, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]

  • RCSB PDB. (n.d.). wwPDB EM Validation Reports Now Publicly Available. Retrieved from [Link]

  • EMBL-EBI. (n.d.). The PDB Validation Report | Analysing and evaluating macromolecular models. Retrieved from [Link]

  • wwPDB. (n.d.). Updated Validation Reports for Released PDB Structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • wwPDB. (n.d.). Validation Reports. Retrieved from [Link]

  • Giraud, N., et al. (2025, December 2). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv. Retrieved from [Link]

  • Various Authors. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • RCSB PDB. (n.d.). wwPDB News: Validation Report PDFs. Retrieved from [Link]

  • Pediaa.com. (2020, July 22). Difference Between NMR and X-Ray Crystallography. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1048. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • ResearchGate. (2016, April 9). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. Retrieved from [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1815-1834. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • OpenReview. (n.d.). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • University of Maryland. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • Nanalysis. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024, August 12). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2026, February 26). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Brus, J., & Jegorov, A. (2004). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. Journal of the American Chemical Society, 126(18), 5830-5839. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Medical Physics Module 23: Chemical shifts, coupling constants and spectral interpretation. Retrieved from [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Research Data Alliance. (n.d.). Crystallography. Retrieved from [Link]

  • Spek, T. (2009, January 27). The Crystallographic Information File (CIF) Description and Usage. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Simpson, T. R. (2012). NMR Interpretation: Getting from Spectrum to Structure. Journal of Chemical Education, 89(8), 1079-1080. Retrieved from [Link]

  • American Chemical Society. (2025, November 6). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Royal Society Open Science, 7(1), 191335. Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Chen, L. (2012). Through-bond Correlation Methods for Assigning Protein Resonances with Solid-State NMR Spectroscopy. eScholarship, University of California. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • AIP Publishing. (2016, January 20). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. The Journal of Chemical Physics. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. Retrieved from [Link]

  • American Chemical Society. (2022, June 10). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling. Journal of the American Chemical Society. Retrieved from [Link]

Sources

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